molecular formula C8H8BFO3 B1532630 (4-Acetyl-2-fluorophenyl)boronic acid CAS No. 1022154-78-4

(4-Acetyl-2-fluorophenyl)boronic acid

Cat. No. B1532630
M. Wt: 181.96 g/mol
InChI Key: YNBLATKPBPNJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Acetyl-2-fluorophenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1022154-78-4 . It has a molecular weight of 181.96 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The linear formula for “(4-Acetyl-2-fluorophenyl)boronic acid” is C8H8BFO3 . The InChI code is 1S/C8H8BFO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4,12-13H,1H3 .


Chemical Reactions Analysis

Boronic acids, including “(4-Acetyl-2-fluorophenyl)boronic acid”, are known to undergo Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .


Physical And Chemical Properties Analysis

“(4-Acetyl-2-fluorophenyl)boronic acid” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis and structural analysis of boronic acid derivatives, including those similar to (4-acetyl-2-fluorophenyl)boronic acid, provide foundational knowledge for their applications in scientific research. A study detailed the synthesis of amino-3-fluorophenyl boronic acid, showcasing the importance of boronic acids in constructing glucose sensing materials. These compounds have applications in developing biologically active compounds and pharmaceutical agents, utilized for their ability to undergo Suzuki cross-coupling reactions and other significant organic transformations (Das et al., 2003).

Fluorescent Chemosensors

Boronic acid derivatives are essential in creating fluorescent chemosensors for detecting various biomolecules. For instance, 4-4'-disubstituted biphenyl boronic acids have been studied for their "turn-on" fluorescence properties upon binding with carbohydrate triols, revealing stereochemical information about the carbohydrates. This demonstrates the role of boronic acids in developing sensors that can distinguish between different types of carbohydrate bindings (Oesch & Luedtke, 2015).

Biomolecule Complexation

The complexation of boronic acids with diols is a critical interaction enabling their use in biomaterials. This interaction facilitates the development of dynamic covalent materials and responsive behaviors in hydrogels, which are crucial for sensing, delivery, and materials chemistry. Studies have focused on understanding the binding constants and pKa values of boronic acids with biologically relevant diols, guiding the selection of organoboron compounds for specific applications (Brooks, Deng, & Sumerlin, 2018).

Drug Delivery Systems

The utility of boronic acid derivatives extends to drug delivery systems, where their interactions with diols can trigger the release of therapeutic agents. For example, boronic acid-conjugated chitosan nanoparticles have been explored for their potential in glucose-responsive insulin delivery, highlighting the capacity of boronic acids to form cross-links with diols for sustained drug release (Siddiqui, Billa, Roberts, & Osei, 2016).

Safety And Hazards

“(4-Acetyl-2-fluorophenyl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

(4-acetyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBLATKPBPNJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Acetyl-2-fluorophenyl)boronic acid

Synthesis routes and methods

Procedure details

Methylmagnesium chloride (3 M in toluene/tetrahydrofuran) (2.54 mL, 7.6 mmol) was added to a 0° C. solution of 4-bromo-3-fluoro-N-methoxy-N-methylbenzamide (500 mg, 1.9 mmol) in tetrahydrofuran (10 mL). After stirring at 0° C. for 30 min, the reaction mixture was cooled to −78° C. and n-butyllithium (2.6 mL, 4.2 mmol) was added. After stirring at −78° C. for 2 h, triisopropylborate (1.5 mL, 6.7 mmol) was added and the reaction allowed to warm slowly to ambient temperature over 3 h. 1 M hydrochloric acid (5 mL) was added and the reaction stirred for 10 min. The reaction mixture was concentrated in vacuo to remove tetrahydrofuran, saturated with sodium chloride and extracted with diethyl ether. Combined ethereal extracts were extracted with 0.5 N aqueous sodium hydroxide (6×5 mL). Combined extracts were acidified, saturated with sodium chloride and reextracted with ethyl acetate. The combined extracts were washed with brine, dried (sodium sulfate) and concentrated in vacuo to afford (4-acetyl-2-fluorophenyl)boronic acid which was used in the subsequent step without further purification.
Quantity
2.54 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Acetyl-2-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Acetyl-2-fluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-Acetyl-2-fluorophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-Acetyl-2-fluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-Acetyl-2-fluorophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-Acetyl-2-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.